molecular formula C17H18N2O4S B3985326 1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE

1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE

Cat. No.: B3985326
M. Wt: 346.4 g/mol
InChI Key: TUHVFKNTNUSOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound characterized by its unique structure, which includes a methoxybenzoyl group, a thiophene ring, and an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the methoxybenzoyl and thiophene groups. Common reagents used in these reactions include:

    Imidazole: The starting material for the imidazole core.

    Methoxybenzoyl chloride: Used to introduce the methoxybenzoyl group.

    Thiophene-2-carboxylic acid: Used to introduce the thiophene ring.

    Catalysts and solvents: Such as pyridine, dichloromethane, and triethylamine, to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and thiophene groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

(3-hydroxy-2,4-dimethyl-1-oxido-5-thiophen-2-yl-4H-imidazol-1-ium-2-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-15(14-5-4-10-24-14)19(22)17(2,18(11)21)16(20)12-6-8-13(23-3)9-7-12/h4-11,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHVFKNTNUSOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=[N+](C(N1O)(C)C(=O)C2=CC=C(C=C2)OC)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
Reactant of Route 2
1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
Reactant of Route 3
1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
Reactant of Route 4
1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
Reactant of Route 5
1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
Reactant of Route 6
1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE

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